molecular formula C9H6BrNO2 B14867743 (3-Bromo-5-cyanophenyl)acetic acid

(3-Bromo-5-cyanophenyl)acetic acid

Cat. No.: B14867743
M. Wt: 240.05 g/mol
InChI Key: NIJKNPLCGCSHQJ-UHFFFAOYSA-N
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Description

(3-Bromo-5-cyanophenyl)acetic acid is an organic compound with the molecular formula C9H6BrNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 3-position and a cyano group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-cyanophenyl)acetic acid typically involves the bromination and cyanation of phenylacetic acid derivatives. One common method includes the bromination of phenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting bromo derivative is then subjected to cyanation using a cyanide source like sodium cyanide or potassium cyanide under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyanation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-5-cyanophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide.

    Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed:

  • Substituted phenylacetic acid derivatives
  • Amino or carboxylic acid derivatives
  • Biaryl compounds

Scientific Research Applications

(3-Bromo-5-cyanophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Bromo-5-cyanophenyl)acetic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are determined by its interaction with molecular targets such as enzymes or receptors. The bromine and cyano substituents influence its reactivity and binding affinity, making it a versatile compound for different applications .

Comparison with Similar Compounds

    Phenylacetic acid: The parent compound, lacking the bromine and cyano substituents.

    3-Bromophenylacetic acid: Similar structure but without the cyano group.

    5-Cyanophenylacetic acid: Similar structure but without the bromine atom.

Uniqueness: (3-Bromo-5-cyanophenyl)acetic acid is unique due to the presence of both bromine and cyano groups on the phenyl ring. This dual substitution enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs .

Properties

IUPAC Name

2-(3-bromo-5-cyanophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-8-2-6(4-9(12)13)1-7(3-8)5-11/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJKNPLCGCSHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C#N)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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